molecular formula C12H12N2O3 B493938 Ethyl 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetate CAS No. 21419-63-6

Ethyl 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetate

Cat. No.: B493938
CAS No.: 21419-63-6
M. Wt: 232.23g/mol
InChI Key: GURSKCGVYASDGK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetate can be synthesized through a multi-step process. One common method involves the reaction of ethyl 3,3-diethoxyacrylate with benzenecarboximidic acid, 2-amino- (9CI) . The reaction typically requires specific conditions such as controlled temperature and the presence of a catalyst to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction could produce dihydroquinazolinone compounds .

Scientific Research Applications

Ethyl 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Ethyl 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetate can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts unique biological activities and makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 2-(4-oxo-3H-quinazolin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-17-11(15)7-10-13-9-6-4-3-5-8(9)12(16)14-10/h3-6H,2,7H2,1H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GURSKCGVYASDGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC2=CC=CC=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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